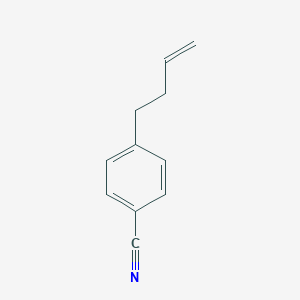

4-(3-Butenyl)benzonitrile

Übersicht

Beschreibung

4-(3-Butenyl)benzonitrile is a chemical compound with the molecular formula C11H11N . It is a derivative of benzonitrile, which is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes .

Molecular Structure Analysis

The molecular structure of 4-(3-Butenyl)benzonitrile can be analyzed using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound . Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule can be studied .Chemical Reactions Analysis

The chemical reactions involving 4-(3-Butenyl)benzonitrile can be analyzed through the study of its synthesis. The reaction involves the conversion of benzaldehyde to benzonitrile, which is facilitated by the ionic liquid that acts as a co-solvent, catalyst, and phase separation agent .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-Butenyl)benzonitrile include its refractive index, boiling point, and density . The refractive index n20/D is 1.515 (lit.), the boiling point is 132-133 °C/12 mmHg (lit.), and the density is 0.924 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

- Benzonitrile is used as a precursor to a range of useful compounds. It can be hydrolyzed to benzoic acid or reduced to benzylamine .

- Benzonitrile is used as an intermediate in the production of various drugs. The nitrile group in the Benzonitrile molecule can be manipulated to create numerous biologically active compounds .

Chemical Industry

Pharmaceutical Industry

Scientific Research

- The most common method of producing Benzonitrile is via the ammoxidation of benzene. This process involves the reaction of benzene with ammonia and oxygen, typically in the presence of a catalyst like molybdenum or bismuth oxides .

- An alternative pathway to synthesize Benzonitrile is the Rosenmund-von Braun reaction. This synthesis involves the bromination of benzene to form bromobenzene, which is then reacted with copper (I) cyanide to yield Benzonitrile .

- Benzonitrile is a useful solvent and a versatile precursor to many derivatives. It reacts with amines to afford N-substituted benzamides after hydrolysis .

- It is a precursor to diphenylmethanimine via reaction with phenylmagnesium bromide followed by methanolysis .

- Benzonitrile, like many other industrial chemicals, has potential environmental and health impacts that need careful consideration. It has low acute toxicity on oral, dermal, or inhalation exposure in animal studies. However, chronic exposure can cause irritation to the eyes, skin, and respiratory system .

Preparation and Synthesis

Laboratory Uses

Environmental Impact and Safety

Pesticides and Dyes

Advanced Coating

- A novel green synthetic route for benzonitrile was proposed using ionic liquid as the recycling agent . The ionic liquid [HSO 3 - b -Py]·HSO 4 exhibited the multiple roles of co-solvent, catalysis and phase separation, thus eliminating the use of metal salt catalysts . This novel route is applicable to the green synthesis of a variety of aromatic, heteroaromatic and aliphatic nitriles with excellent yields .

Green Synthesis

Spectroscopic Characterization

Safety And Hazards

Zukünftige Richtungen

The future directions for the study and use of 4-(3-Butenyl)benzonitrile could involve the exploration of green synthesis methods . The use of ionic liquids as recycling agents presents a promising approach for the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields .

Eigenschaften

IUPAC Name |

4-but-3-enylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h2,5-8H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIAOHACTUJSLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471600 | |

| Record name | 4-(3-butenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Cyanophenyl)-1-butene | |

CAS RN |

15451-33-9 | |

| Record name | 4-(3-butenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)